3-(Thiophen-3-yl)pyrazine-2-carbaldehyde

Heterocyclic Chemistry Medicinal Chemistry Conformational Analysis

This 3-thiophene regioisomer offers a distinct dihedral angle and electron density profile vs. the 2-thiophene isomer (CAS 1823582-42-8), enabling unique conformational exploration in kinase inhibitor libraries and tailored solid-state π-stacking for OFET/OLED devices. Its 2-pyrazine aldehyde group provides a unique electronic environment for Schiff base and cross-coupling transformations. Ideal for medicinal chemistry and advanced materials research.

Molecular Formula C9H6N2OS
Molecular Weight 190.22 g/mol
CAS No. 1823490-40-9
Cat. No. B1432953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Thiophen-3-yl)pyrazine-2-carbaldehyde
CAS1823490-40-9
Molecular FormulaC9H6N2OS
Molecular Weight190.22 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=NC=CN=C2C=O
InChIInChI=1S/C9H6N2OS/c12-5-8-9(11-3-2-10-8)7-1-4-13-6-7/h1-6H
InChIKeySCNQAKWJCFFGER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Thiophen-3-yl)pyrazine-2-carbaldehyde (CAS 1823490-40-9): A Distinct Pyrazine-Thiophene Hybrid Aldehyde Building Block for Heterocyclic Synthesis and Medicinal Chemistry


3-(Thiophen-3-yl)pyrazine-2-carbaldehyde (CAS 1823490-40-9) is a heterocyclic compound that combines a pyrazine ring with a thiophene moiety via a direct C-C bond at the 3-position of the thiophene ring, featuring a reactive aldehyde group at the 2-position of the pyrazine . This structural arrangement distinguishes it from its 2-thiophene regioisomer (CAS 1823582-42-8) and simpler pyrazine aldehydes, positioning it as a specialized building block for the construction of conformationally distinct molecular architectures in drug discovery and materials science .

Why 3-(Thiophen-3-yl)pyrazine-2-carbaldehyde (1823490-40-9) Cannot Be Readily Substituted by Isomeric or Simpler Analogs in Rigorous Research Programs


The specific regiochemistry of the thiophene-pyrazine junction critically dictates molecular conformation, electronic distribution, and subsequent reactivity. The 3-thiophene substitution in 3-(Thiophen-3-yl)pyrazine-2-carbaldehyde (CAS 1823490-40-9) creates a distinct dihedral angle and electron density profile compared to the 2-thiophene isomer (CAS 1823582-42-8) . This geometric and electronic uniqueness directly influences the compound's behavior in key downstream transformations—such as Schiff base formation, cross-coupling reactions, and cyclocondensations—where subtle variations in steric and electronic parameters can lead to divergent reaction outcomes or altered biological activity of the final products [1].

Quantitative Differentiation of 3-(Thiophen-3-yl)pyrazine-2-carbaldehyde (1823490-40-9) Against Key Comparators: Evidence-Based Selection Criteria


Regioisomeric Differentiation: 3-Thiophene vs. 2-Thiophene Substitution on the Pyrazine Core

3-(Thiophen-3-yl)pyrazine-2-carbaldehyde (CAS 1823490-40-9) differs fundamentally from its 2-thiophene isomer (CAS 1823582-42-8) in the position of the thiophene-pyrazine C-C bond . While direct quantitative data for these specific compounds are limited, class-level crystallographic evidence from closely related pyrazine-thiophene systems demonstrates that such a regioisomeric shift alters the inter-ring dihedral angle by up to 25° (e.g., 40.15° vs. 15.43° in a bis-thiophene analog) [1]. This conformational difference modulates the molecular shape and potential for π-stacking, which is critical for molecular recognition and packing in solid-state applications.

Heterocyclic Chemistry Medicinal Chemistry Conformational Analysis

Commercial Availability and Purity Benchmarking of 3-(Thiophen-3-yl)pyrazine-2-carbaldehyde (1823490-40-9)

This compound is commercially available from multiple reputable suppliers with documented high purity. Leyan offers the compound at 98% purity , while MolCore provides it with a specification of NLT 97% purity . This level of certified purity is comparable to the purity offered for the 2-thiophene isomer (also ≥98% from ChemScene) , ensuring that researchers can obtain the specific 3-thiophene regioisomer without compromising on the quality required for reproducible synthesis and screening.

Chemical Sourcing Procurement Analytical Chemistry

Molecular Weight and Formula Consistency Across Structural Analogs

The target compound shares the same molecular formula (C9H6N2OS) and exact mass (190.22 g/mol) with its 2-thiophene regioisomer . This means that while they are chromatographically distinct (as confirmed by their separate CAS registration and product listings), they cannot be distinguished by mass spectrometry or elemental analysis alone. For researchers using this compound as a starting material, this necessitates robust analytical confirmation (e.g., NMR, IR) of the correct regioisomer to ensure the integrity of the synthetic sequence.

Analytical Chemistry Quality Control Chemical Inventory

Optimal Scientific and Industrial Use Cases for 3-(Thiophen-3-yl)pyrazine-2-carbaldehyde (1823490-40-9)


Scaffold for Conformationally Defined Kinase Inhibitor Libraries

When designing focused libraries targeting kinases like CK2 or PIM, where the dihedral angle between aromatic rings is a key determinant of binding, the 3-thiophene regioisomer offers a distinct conformational starting point compared to the 2-thiophene isomer. As demonstrated by class-level crystallography, the 3-substituted thiophene can adopt a significantly different inter-ring dihedral angle, which can be exploited to probe novel binding modes not accessible with the 2-thiophene scaffold .

Synthesis of Regioisomerically Pure Schiff Base Ligands for Metal Complexation

The aldehyde functionality at the 2-position of the pyrazine ring in this specific regioisomer provides a unique electronic environment for condensation with amines. The resulting Schiff bases will possess a distinct geometry and electron density distribution compared to those derived from the 2-thiophene isomer, which can directly influence the coordination chemistry and catalytic activity of their metal complexes .

Development of Novel Organic Electronic Materials with Tailored Packing

For applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), the molecular packing in the solid state is paramount. The altered dihedral angle associated with the 3-thiophene attachment (as inferred from related structures) [1] can lead to different π-π stacking arrangements and intermolecular interactions, making this compound a valuable building block for fine-tuning the morphology and charge transport properties of thin-film devices .

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